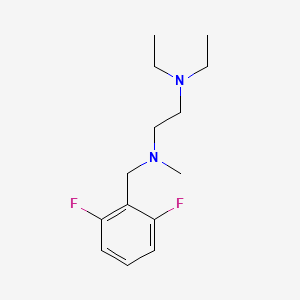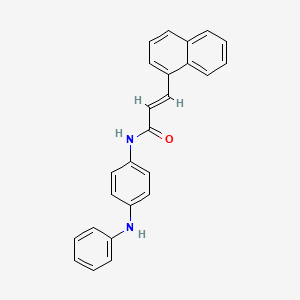![molecular formula C24H20BrNO B5012318 1-[2-(4-biphenylyl)-1-methyl-2-oxoethyl]quinolinium bromide](/img/structure/B5012318.png)
1-[2-(4-biphenylyl)-1-methyl-2-oxoethyl]quinolinium bromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[2-(4-biphenylyl)-1-methyl-2-oxoethyl]quinolinium bromide, also known as Methylene Blue (MB), is a heterocyclic aromatic chemical compound that has been widely used in various scientific research applications. MB is a well-known redox indicator and a photosensitizer that is commonly used in photodynamic therapy (PDT) for cancer treatment. The compound has a blue color in its oxidized form and a colorless form in its reduced state.
Wirkmechanismus
MB's mechanism of action is based on its ability to act as a redox indicator and a photosensitizer. In PDT, MB is activated by light to produce ROS that can cause oxidative damage to cancer cells, leading to their death. MB's neuroprotective effects are believed to be due to its ability to inhibit the aggregation of amyloid beta (Aβ) and alpha-synuclein (α-syn) proteins, which are associated with Alzheimer's disease and Parkinson's disease, respectively. MB's antimicrobial activity is believed to be due to its ability to disrupt the bacterial membrane and inhibit the activity of enzymes involved in the synthesis of nucleic acids and proteins.
Biochemical and Physiological Effects:
MB has been shown to have various biochemical and physiological effects, including the inhibition of mitochondrial respiration, the induction of apoptosis, and the regulation of nitric oxide (NO) levels. MB has also been found to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α).
Vorteile Und Einschränkungen Für Laborexperimente
MB has several advantages for lab experiments, including its low cost, high stability, and ease of use. MB can be easily synthesized and purified, and its purity can be determined by TLC and HPLC. However, MB also has some limitations, including its potential toxicity and the need for light activation in PDT. MB can cause methemoglobinemia, a condition that reduces the oxygen-carrying capacity of blood, and its use should be carefully monitored. In addition, the effectiveness of MB in PDT depends on the availability of light, which can limit its use in certain situations.
Zukünftige Richtungen
There are several future directions for MB research, including the development of new MB derivatives with improved properties and the investigation of MB's potential in other scientific research applications. The development of new MB derivatives with improved properties, such as increased solubility and reduced toxicity, could expand the use of MB in various scientific research applications. The investigation of MB's potential in other scientific research applications, such as wound healing and cardiovascular disease, could also provide new insights into the compound's properties and mechanisms of action.
Synthesemethoden
MB can be synthesized through a multi-step process, which involves the reaction of N,N-dimethylaniline with 4-biphenylcarboxaldehyde to form 1-[2-(4-biphenylyl)-1-methyl-2-oxoethyl]quinolinium chloride. The chloride salt is then treated with sodium bromide to form MB. The purity of MB can be determined by thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC).
Wissenschaftliche Forschungsanwendungen
MB has been widely used in various scientific research applications, including cancer treatment, neuroprotection, and antimicrobial activity. In cancer treatment, MB has been used as a photosensitizer in PDT, a non-invasive treatment that uses light to activate a photosensitizer to produce reactive oxygen species (ROS) that can kill cancer cells. MB has also been shown to have neuroprotective effects in Alzheimer's disease and Parkinson's disease models. In addition, MB has been found to have antimicrobial activity against various bacteria, fungi, and viruses.
Eigenschaften
IUPAC Name |
1-(4-phenylphenyl)-2-quinolin-1-ium-1-ylpropan-1-one;bromide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20NO.BrH/c1-18(25-17-7-11-21-10-5-6-12-23(21)25)24(26)22-15-13-20(14-16-22)19-8-3-2-4-9-19;/h2-18H,1H3;1H/q+1;/p-1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JACMDVYGUADGKU-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)C1=CC=C(C=C1)C2=CC=CC=C2)[N+]3=CC=CC4=CC=CC=C43.[Br-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20BrNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![methyl 4-{5-[(1R*,3s,6r,8S*)-4-azatricyclo[4.3.1.1~3,8~]undec-4-ylmethyl]-1,2,4-oxadiazol-3-yl}benzoate](/img/structure/B5012253.png)

![5-[4-(2-pyridinylmethoxy)-1-piperidinyl]-6-(4-thiomorpholinyl)[1,2,5]oxadiazolo[3,4-b]pyrazine](/img/structure/B5012272.png)
![1-[2-(3-tert-butyl-1,2,4-oxadiazol-5-yl)ethyl]-2-azepanone](/img/structure/B5012282.png)
![1-[3-amino-4-(2-furyl)-6-methyl-2-(3-nitrobenzoyl)-4,7-dihydrothieno[2,3-b]pyridin-5-yl]ethanone](/img/structure/B5012283.png)

![N-[3-(2-furyl)phenyl]-1-{[5-(hydroxymethyl)-2-furyl]methyl}-4-piperidinecarboxamide](/img/structure/B5012302.png)
![2-(4-isobutoxyphenyl)-5-[3-(2-methoxyphenyl)-2-propen-1-ylidene][1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B5012303.png)
![N-{[2-[(cyclohexylmethyl)sulfonyl]-1-(2-methoxyethyl)-1H-imidazol-5-yl]methyl}-N,2-dimethyl-2-propen-1-amine](/img/structure/B5012310.png)
![3-(4-ethoxyphenyl)-1-phenyl-5-[2-(trifluoromethyl)phenyl]-4,5-dihydro-1H-pyrazole](/img/structure/B5012313.png)
![1-[4-fluoro-3-(1-piperidinylsulfonyl)benzoyl]-4-piperidinecarboxamide](/img/structure/B5012324.png)

![2-{[5-(1-azepanyl)-2,4-dinitrophenyl]amino}ethanol](/img/structure/B5012337.png)